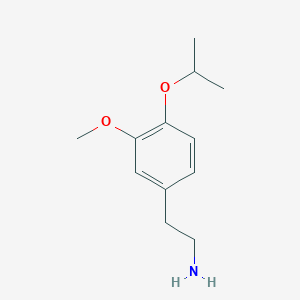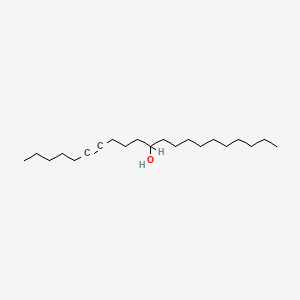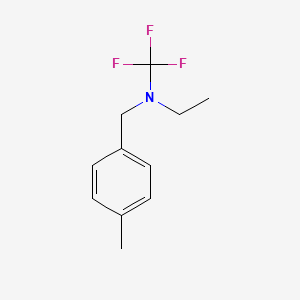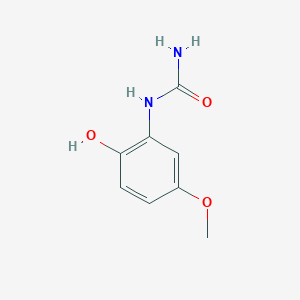![molecular formula C19H22ClN3O3 B13958254 {(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with a chloro group, an ethyl-carbamoyl group, and a benzyl ester moiety
准备方法
The synthesis of {(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with 6-chloro-pyridin-3-ylmethylamine and ethyl isocyanate.
Reaction Conditions: The initial step involves the reaction of 6-chloro-pyridin-3-ylmethylamine with ethyl isocyanate under controlled temperature and pressure conditions to form the intermediate ethyl-carbamoyl derivative.
Esterification: The intermediate is then subjected to esterification with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of {(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar compounds to {(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester include:
6-Chloro-pyridin-3-ylmethylamine: A precursor in the synthesis of the target compound.
Ethyl isocyanate: Another precursor used in the synthesis.
Benzyl carbamate: A structurally related compound with similar ester functionality.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C19H22ClN3O3 |
|---|---|
分子量 |
375.8 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[(6-chloropyridin-3-yl)methyl-ethylamino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H22ClN3O3/c1-3-23(12-16-9-10-17(20)21-11-16)18(24)14(2)22-19(25)26-13-15-7-5-4-6-8-15/h4-11,14H,3,12-13H2,1-2H3,(H,22,25)/t14-/m0/s1 |
InChI 键 |
BFOYSXOCXBHWLI-AWEZNQCLSA-N |
手性 SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CCN(CC1=CN=C(C=C1)Cl)C(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


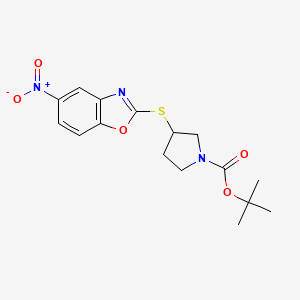
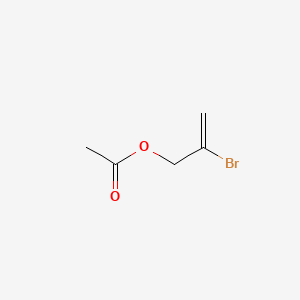
![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)
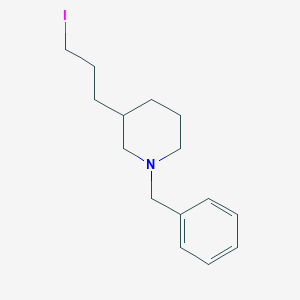
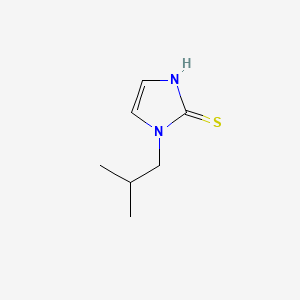


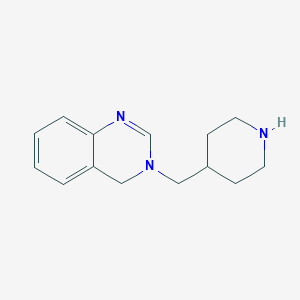
![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)
